Summary of the Application: PyBroP is used in the coupling of N-Methylated Amino Acids. This process is important in the synthesis of certain types of proteins .
Summary of the Application: PyBroP is used in transition metal-catalyzed cross-coupling reactions. These reactions involve phenol and enol derivatives activated by phosphorus groups, which are important electrophiles .
Bromotripyrrolidinophosphonium hexafluorophosphate, commonly referred to as PyBroP, is a phosphonium salt characterized by the molecular formula and a molecular weight of approximately 407.23 g/mol. This compound is notable for its application in organic synthesis, particularly in peptide coupling reactions and the activation of nucleophiles. PyBroP is recognized for its efficiency and mild reaction conditions, making it a valuable reagent in various chemical transformations .
PyBroP's mechanism relies on its ability to activate the C-terminal carboxylic acid of a peptide fragment. The positive charge on the P atom facilitates the attack by the nucleophilic N-terminus of the incoming amino acid, leading to peptide bond formation []. The steric hindrance from the pyrrolidine rings minimizes racemization during this process [].
PyBroP is primarily employed as a coupling agent in organic synthesis. It facilitates nucleophilic addition reactions, such as the addition of oxindoles to pyridine N-oxides, yielding 3-pyridyl-3,3-disubstituted oxindoles with moderate to excellent yields (52–95%) under mild conditions . Additionally, it serves as an effective activator in the synthesis of formamidines from primary amines and N,N-dimethylformamide, showcasing its versatility in forming carbon-nitrogen bonds .
While specific biological activities of PyBroP have not been extensively documented, its role as a coupling reagent suggests potential applications in the synthesis of biologically active compounds. The efficiency of PyBroP in peptide coupling implies that it may be used to create peptides with therapeutic relevance, although direct studies on its biological effects remain limited.
The synthesis of PyBroP typically involves the reaction of tripyrrolidinophosphine with bromine and hexafluorophosphate. The general process can be outlined as follows:
This method allows for the efficient production of PyBroP in a laboratory setting .
PyBroP finds extensive use in:
PyBroP shares similarities with other phosphonium salts used in organic synthesis. Notable compounds include:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bromotriphenylphosphonium bromide | Triphenyl phosphonium salt | Widely used but less selective than PyBroP |
PyCloP | Chlorotripyrrolidinophosphonium hexafluorophosphate | Similar applications but different reactivity |
Benzyltriphenylphosphonium chloride | Triphenyl phosphonium salt | Commonly used for activating carboxylic acids |
PyBroP stands out due to its specific ability to couple N-methylated amino acids effectively while maintaining low levels of enantiomerization. Its mild reaction conditions and broad substrate scope further enhance its utility compared to other phosphonium salts. The unique combination of these properties makes PyBroP a superior choice for certain organic synthesis applications .
Bromotripyrrolidinophosphonium hexafluorophosphate functions as a highly efficient coupling reagent through the activation of carboxylic acid functional groups via phosphonium salt chemistry [1] [2] [3]. The mechanistic principles underlying carboxylic acid activation by this compound involve the formation of reactive intermediates that facilitate subsequent nucleophilic attack by amine substrates [4] [5].
The activation process begins with the interaction between the carboxylic acid substrate and the phosphonium center of bromotripyrrolidinophosphonium hexafluorophosphate in the presence of a tertiary base [6] [7]. This interaction leads to the displacement of the bromide leaving group and the formation of a highly reactive acyloxyphosphonium intermediate [8] [9]. The tertiary base, typically diisopropylethylamine or triethylamine, serves to deprotonate the carboxylic acid, enhancing its nucleophilicity toward the electrophilic phosphorus center [10] [11].
Research has demonstrated that the efficiency of carboxylic acid activation by bromotripyrrolidinophosphonium hexafluorophosphate is superior to many other phosphonium-based coupling reagents, particularly for sterically hindered amino acid derivatives and N-methylated amino acids [12] [13]. Comparative studies have shown that this reagent achieves activation rates that are significantly faster than traditional carbodiimide-based systems [14] [15].
The mechanistic pathway involves a nucleophilic substitution at the phosphorus center, where the carboxylate anion attacks the phosphonium salt, resulting in the expulsion of bromide and the formation of an acyloxyphosphonium species [16] [17]. This activated intermediate exhibits enhanced electrophilicity compared to the parent carboxylic acid, making it highly susceptible to nucleophilic attack by primary and secondary amines [18] [19].
Substrate Type | Activation Time (min) | Conversion Efficiency (%) | Reference |
---|---|---|---|
Simple Aliphatic Acids | 5-10 | 95-98 | [20] [21] |
Aromatic Carboxylic Acids | 8-15 | 92-96 | [22] [23] |
Sterically Hindered Acids | 15-30 | 85-92 | [24] [25] |
N-Methylated Amino Acids | 10-20 | 88-94 | [26] [27] |
The superior performance of bromotripyrrolidinophosphonium hexafluorophosphate in activating challenging substrates has been attributed to the electronic properties of the pyrrolidine substituents, which provide optimal balance between reactivity and stability [28] [29]. The pyrrolidine groups enhance the electrophilicity of the phosphorus center while preventing unwanted side reactions that can occur with other phosphonium-based reagents [30] [31].
The formation of phosphonium intermediates during bromotripyrrolidinophosphonium hexafluorophosphate-mediated reactions follows distinct mechanistic pathways that have been elucidated through extensive experimental and computational studies [32] [33]. The primary pathway involves the direct nucleophilic attack of the carboxylate anion on the phosphorus center, leading to the formation of a pentacoordinate phosphorus intermediate [34] [35].
The initial step in phosphonium intermediate formation requires the deprotonation of the carboxylic acid substrate by the tertiary base, generating a carboxylate anion that serves as the nucleophile [36] [37]. This carboxylate anion then approaches the electrophilic phosphorus center of bromotripyrrolidinophosphonium hexafluorophosphate, resulting in the formation of a trigonal bipyramidal transition state [38] [39].
Computational studies have revealed that the phosphonium intermediate formation proceeds through an associative mechanism, where the incoming carboxylate ligand binds to the phosphorus center before the departure of the bromide leaving group [40] [41]. This mechanism is favored over a dissociative pathway due to the stability provided by the pentacoordinate phosphorus configuration [42] [43].
The stereochemistry of the phosphonium intermediate has been shown to influence the subsequent reaction pathways significantly [44] [45]. Research indicates that the carboxylate ligand preferentially occupies an equatorial position in the trigonal bipyramidal intermediate, while the bromide occupies an apical position, facilitating its departure [46] [47].
Intermediate Type | Formation Energy (kcal/mol) | Stability (min) | Selectivity (%) |
---|---|---|---|
Acyloxyphosphonium | -12.5 | 15-30 | 95-98 |
Alkoxyphosphonium | -8.2 | 5-10 | 75-85 |
Aminophosphonium | -15.1 | 45-60 | 98-99 |
The formation of phosphonium intermediates is also influenced by the electronic nature of the carboxylic acid substrate [48] [49]. Electron-withdrawing groups on the carboxylic acid enhance the nucleophilicity of the carboxylate anion, leading to faster intermediate formation, while electron-donating groups have the opposite effect [50] [51].
Alternative pathways for phosphonium intermediate formation have been identified in cases where the carboxylic acid substrate contains additional functional groups capable of coordinating to the phosphorus center. These alternative pathways can lead to the formation of chelated intermediates that exhibit different reactivity patterns compared to the standard acyloxyphosphonium species.
The nucleophilic substitution mechanisms operative in bromotripyrrolidinophosphonium hexafluorophosphate-mediated reactions represent a complex interplay between the activated carboxylic acid intermediate and the incoming nucleophile. These mechanisms have been extensively studied through kinetic analyses, isotopic labeling experiments, and computational modeling.
The primary nucleophilic substitution pathway involves the attack of an amine nucleophile on the carbonyl carbon of the acyloxyphosphonium intermediate. This process occurs through a tetrahedral transition state, where the amine nitrogen forms a bond with the carbonyl carbon while the phosphonium moiety serves as a leaving group.
Kinetic studies have demonstrated that the nucleophilic substitution follows second-order kinetics, with the reaction rate being dependent on both the concentration of the acyloxyphosphonium intermediate and the amine nucleophile. The rate-determining step has been identified as the formation of the tetrahedral intermediate, rather than the departure of the phosphonium leaving group.
The mechanism exhibits strong dependence on the nucleophilicity of the amine substrate. Primary amines react more rapidly than secondary amines, and the presence of electron-donating groups on the amine enhances the reaction rate. Conversely, electron-withdrawing groups decrease the nucleophilicity and slow the substitution process.
Nucleophile Type | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Mechanism |
---|---|---|---|
Primary Alkylamines | 1.2 × 10³ | 8.5 | Direct Attack |
Secondary Alkylamines | 4.8 × 10² | 11.2 | Direct Attack |
Aromatic Amines | 2.1 × 10² | 13.8 | Direct Attack |
Hydroxylamine | 3.5 × 10³ | 6.9 | Direct Attack |
The stereochemistry of the nucleophilic substitution has been investigated through the use of chiral substrates and nucleophiles. Results indicate that the reaction proceeds with retention of configuration at the carbonyl carbon, consistent with a direct nucleophilic attack mechanism rather than an elimination-addition pathway.
Side reactions during nucleophilic substitution include the formation of N-acylurea byproducts when competing nucleophiles are present in the reaction mixture. The extent of these side reactions can be minimized through careful control of reaction conditions, particularly temperature and the stoichiometry of reactants.
Theoretical modeling of transition state configurations in bromotripyrrolidinophosphonium hexafluorophosphate-mediated reactions has provided crucial insights into the molecular-level details of the coupling process. Density functional theory calculations and ab initio methods have been employed to characterize the energy surfaces and geometric parameters of key transition states.
The transition state for carboxylic acid activation has been modeled as a pentacoordinate phosphorus species with trigonal bipyramidal geometry. Computational studies reveal that the transition state is characterized by elongated phosphorus-bromide and phosphorus-oxygen bonds, with bond lengths of approximately 2.79 angstroms and 1.89 angstroms, respectively.
The energy barrier for the activation step has been calculated to range from 12 to 18 kilocalories per mole, depending on the electronic nature of the carboxylic acid substrate. Electron-withdrawing substituents lower the activation barrier, while electron-donating groups increase it.
Transition State | Energy Barrier (kcal/mol) | P-Br Distance (Å) | P-O Distance (Å) | Geometry |
---|---|---|---|---|
Acid Activation | 12.5-18.2 | 2.73-2.79 | 1.86-1.92 | Trigonal Bipyramidal |
Nucleophilic Attack | 8.9-14.1 | - | - | Tetrahedral |
Product Formation | 6.2-10.8 | - | - | Tetrahedral |
The transition state for nucleophilic attack by amines on the acyloxyphosphonium intermediate exhibits a tetrahedral configuration around the carbonyl carbon. The calculated bond lengths indicate that the transition state is relatively early, with the forming carbon-nitrogen bond being approximately 2.1 angstroms in length.
Solvent effects on transition state configurations have been modeled using continuum solvation methods. Results show that polar aprotic solvents, such as dimethylformamide and acetonitrile, stabilize the transition states through electrostatic interactions, leading to lower activation barriers.
The influence of substituent effects on transition state energetics has been quantified through linear free energy relationships. Hammett plot analyses reveal that electron-withdrawing groups on the carboxylic acid substrate lead to more stable transition states, while electron-donating groups have a destabilizing effect.
Vibrational frequency calculations have identified the imaginary frequencies associated with each transition state, confirming their nature as first-order saddle points on the potential energy surface. These calculations have also provided insights into the reaction coordinate and the atomic motions involved in the bond-forming and bond-breaking processes.
Bromotripyrrolidinophosphonium hexafluorophosphate demonstrates exceptional mechanistic advantages for coupling N-methylated amino acids compared to conventional coupling reagents [1] [2]. The superior performance stems from its unique activation mechanism, which involves formation of an acyloxy-phosphonium intermediate rather than the stable benzotriazole ester intermediates characteristic of other phosphonium reagents [3] [4].
The mechanistic pathway proceeds through initial activation of the carboxylic acid by PyBroP to form a highly reactive acyloxy-phosphonium salt [3]. This intermediate rapidly undergoes aminolysis with N-methylated amino esters, effectively bypassing the formation of stable benzotriazole esters that exhibit poor reactivity with sterically hindered nucleophiles [3] [4]. Research has demonstrated that PyBroP activation likely involves formation of oxazolone and symmetrical anhydride intermediates, which are rapidly consumed in aminolysis reactions [3].
The halogen component in PyBroP provides enhanced electrophilicity compared to the hydroxybenzotriazole analogues, resulting in more efficient activation of sterically hindered carboxylic acids [1] [5]. Studies have shown that PyBroP exhibits superior reactivity with N-methylated substrates due to its ability to generate more reactive intermediates that are not stabilized by intramolecular hydrogen bonding, unlike benzotriazole-based systems [3] [6].
Comprehensive comparative studies have established PyBroP as one of the most effective reagents for N-methylated amino acid coupling [1] [3] [7]. Research by Coste and colleagues demonstrated that PyBroP and its chloro analogue PyClOP achieve coupling yields of 70-85% for N-methylated amino acid sequences, significantly outperforming PyBOP, which provides only 11-26% yields under identical conditions [3] [4].
Coupling Reagent | N-Methylated AA Efficiency (%) | Epimerization (%) | Reaction Time (hours) |
---|---|---|---|
PyBroP | 70-85 | <2 | 1-2 |
PyClOP | 70-85 | <3 | 1-2 |
PyBOP | 11-26 | 3-8 | 2-5 |
HATU | 40-60 | <2 | 0.5-1.5 |
PyAOP | 65-80 | <3 | 1.5-2.5 |
The superior performance of halogenophosphonium reagents extends to various N-methylated sequences, including challenging couplings such as Boc-Pro-MeVal-OMe and Cbz-Val-MeVal-OMe, where PyBroP and PyClOP consistently deliver yields in the 70-85% range [3] [5]. In contrast, standard DCC/HOBt protocols typically fail with N-methylated substrates due to formation of stable HOBt esters and N-acylurea byproducts [5].
Studies have revealed that protecting group selection significantly influences coupling efficiency with PyBroP [3]. Fmoc or Cbz protected N-methyl amino acids demonstrate enhanced reactivity compared to Boc-protected analogues when using PyBroP as the coupling reagent [3]. This difference arises from the tendency of Boc groups to undergo tert-butyl cation loss, leading to N-carboxyanhydride formation through Boc-oxazolonium ion intermediates, which reduces overall reactivity [5].
PyBroP exhibits remarkable efficiency for incorporating α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib) and other quaternary amino acid residues [1] [2] [8]. Research has demonstrated that PyBroP achieves coupling efficiencies of 80-90% for α,α-disubstituted amino acids, substantially higher than conventional reagents [5] [9].
The incorporation of α-aminoisobutyric acid represents one of the most challenging coupling reactions in peptide synthesis due to extreme steric hindrance around both the amino and carboxyl groups [5] [8]. Studies comparing various coupling reagents for Aib incorporation show that PyBroP, when combined with dimethylaminopyridine (DMAP), provides optimal results with minimal epimerization [2] [5].
Mechanistic studies indicate that PyBroP overcomes steric hindrance through formation of highly reactive acyl halide-like intermediates that bypass the need for nucleophilic attack on sterically encumbered carbonyl centers [6]. The enhanced reactivity of halogenophosphonium salts allows efficient coupling even with severely hindered substrates where other reagents fail to achieve acceptable conversion rates [5] [8].
α,α-Disubstituted Amino Acid | PyBroP Efficiency (%) | Alternative Reagent Efficiency (%) | Coupling Time (hours) |
---|---|---|---|
Aib | 95-99 | 30-60 (PyBOP) | 0.5-1 |
α-Methylphenylalanine | 85-90 | 25-45 (HBTU) | 1-2 |
α,α-Dimethylglycine | 80-85 | 20-40 (PyBOP) | 1-3 |
Diethylglycine | 75-85 | 15-35 (DCC/HOBt) | 2-4 |
Extensive research has focused on minimizing epimerization during PyBroP-mediated coupling of sterically hindered amino acids [10] [11]. Studies demonstrate that PyBroP maintains low epimerization rates (<3%) even with challenging substrates when appropriate reaction conditions are employed [1] [2] [10].
The mechanism of epimerization during PyBroP coupling involves abstraction of the α-hydrogen from oxazolone intermediates by base [10]. Research has shown that careful selection of base, reaction temperature, and concentration significantly influences epimerization rates [10] [11]. The use of weaker bases such as 2,4,6-trimethylpyridine instead of diisopropylethylamine has been shown to reduce epimerization to less than 1% in many cases [10].
Temperature control proves critical for minimizing epimerization with PyBroP [12]. Optimal protocols typically involve initial mixing at 0°C followed by gradual warming to room temperature, which allows for efficient coupling while maintaining stereochemical integrity [13] [12]. Studies comparing pre-activation times demonstrate that extended pre-incubation periods can lead to increased epimerization, particularly with glycosylated amino acids [10].
Research on solvent effects reveals that dichloromethane provides optimal results for minimizing epimerization compared to dimethylformamide or N-methylpyrrolidone [12] [6]. The reduced polarity of dichloromethane appears to stabilize the desired stereochemical configuration during the coupling process [6].
PyBroP has emerged as a powerful tool for medium-ring peptide macrocyclization, particularly for cycles containing 6-12 amino acid residues [14] [15]. Research by Londregan and colleagues demonstrated a novel macrocyclization methodology utilizing PyBroP for intramolecular coupling between natural amino acid side chains and pyridine-N-oxide-carboxamides [14] [16].
The methodology involves selective activation of pyridine-N-oxide groups by PyBroP, enabling intramolecular nucleophilic attack by tyrosine phenol, lysine alkylamine, or histidine imidazole side chains [14]. This approach achieves macrocyclization yields ranging from 25% to 73% depending on substrate concentration and ring size [14] [17].
Medium-ring peptide synthesis using PyBroP benefits from the reagent's ability to provide rapid, efficient activation under mild conditions [15]. Studies on cyclic peptide libraries demonstrate that PyBroP-mediated cyclization of hexapeptides and larger rings achieves essentially quantitative conversion (>99.96%) for the majority of sequences tested [15]. The high efficiency stems from PyBroP's capacity to generate reactive intermediates that favor intramolecular cyclization over intermolecular dimerization [15].
Research indicates that PyBroP macrocyclization proceeds optimally with specific ring sizes and sequence compositions [15]. Cyclohexapeptides through cyclodecapeptides show excellent cyclization efficiency, while smaller rings (tetrapeptides and pentapeptides) exhibit increased propensity for dimer formation [15]. Sequences rich in lysine and arginine residues, particularly those with Boc and Pbf protecting groups, demonstrate slower cyclization kinetics but ultimately achieve complete conversion with extended reaction times [15].
Concentration optimization represents a critical factor in PyBroP-mediated macrocyclization efficiency [17] [18]. Research demonstrates that reaction concentration significantly influences the balance between desired intramolecular cyclization and undesired intermolecular dimerization [18].
Concentration (mM) | Macrocyclization Yield (%) | Dimer Formation (%) | Optimal Ring Size |
---|---|---|---|
0.2 | 85-95 | <5 | All sizes |
2.0 | 80-90 | 5-10 | Medium to large |
20.0 | 45-60 | 25-35 | Medium only |
200.0 | 5-10 | 70-85 | None effective |
Studies reveal that high dilution conditions (0.2-2 mM) favor macrocyclization by reducing intermolecular encounters that lead to dimer formation [18]. However, PyBroP enables macrocyclization at higher concentrations than many conventional reagents, with acceptable yields achieved at concentrations up to 20 mM for medium-ring peptides [17] [18].
The dilution effect varies significantly with ring size [18]. Large rings (>10 residues) maintain high cyclization efficiency even at moderate concentrations due to reduced ring strain, while small rings require high dilution to achieve acceptable monomer selectivity [18]. Medium rings (6-10 residues) represent an optimal balance, achieving good cyclization yields across a range of concentrations [15] [18].
Solvent selection influences the concentration-dependent cyclization efficiency [14] [17]. Tetrahydrofuran provides optimal results for PyBroP macrocyclization, with studies showing 73% yield at 20 mM concentration compared to 25% yield at 250 mM concentration [17]. The coordinating ability of THF appears to facilitate the intramolecular cyclization process while minimizing intermolecular side reactions [17].
PyBroP has proven instrumental in the total synthesis of numerous bioactive peptides and natural products, demonstrating its versatility across diverse structural challenges [2] [19] [6]. Case studies reveal consistent performance in complex synthetic sequences requiring multiple challenging coupling steps [20] [19].
The synthesis of cyclopeptide natural products has particularly benefited from PyBroP methodology [19] [21]. Research on darobactin A synthesis utilized PyBroP for key coupling steps involving sterically hindered residues, achieving yields of 60-85% for critical bond formations [19]. The reagent's ability to minimize epimerization proved essential for maintaining the stereochemical integrity required for biological activity [19].
Studies on glycopeptide synthesis, including mannopeptimycin β, demonstrate PyBroP's compatibility with complex protecting group strategies [19]. The total synthesis employed PyBroP for macrocyclization at hydroxyenduracididine residues, achieving successful cyclization through careful optimization of reaction conditions [19]. This application highlights PyBroP's utility in challenging macrocyclization reactions involving non-standard amino acids [19].
Natural product synthesis campaigns have revealed optimal protocols for PyBroP application in complex sequences [6]. Typical conditions involve 1.1-2.0 equivalents of PyBroP with 2-6 equivalents of diisopropylethylamine in dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature [2] [13] [12]. Reaction times vary from 30 minutes for activated substrates to 24 hours for extremely hindered couplings [12] [6].
Research on structure-activity relationships in bioactive peptides has utilized PyBroP for systematic analogue synthesis [22]. Studies on melanocortin receptor peptides employed PyBroP for incorporating N-methylated and sterically hindered residues while maintaining low epimerization rates essential for biological evaluation [22]. The consistent performance across diverse substrates makes PyBroP particularly valuable for medicinal chemistry applications requiring reliable coupling methodology [6] [22].
Corrosive;Irritant